7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
Description
The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a purine-derived molecule characterized by:
- 1,3-dimethyl substitution on the purine core, enhancing steric stability.
- A 4-chlorophenoxy group attached via a 2-hydroxypropyl chain, contributing electron-withdrawing effects and lipophilicity.
- A propylamino group at the 8-position, influencing hydrogen bonding and solubility.
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O4/c1-4-9-21-18-22-16-15(17(27)24(3)19(28)23(16)2)25(18)10-13(26)11-29-14-7-5-12(20)6-8-14/h5-8,13,26H,4,9-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSVRIGQVGLMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
*Calculated based on molecular formulas.
Key Comparative Insights
Electron Effects: The 4-chlorophenoxy group (target and ) enhances lipophilicity and metabolic resistance compared to 4-methoxyphenoxy (), which offers electron-donating properties . The propylamino group (target) provides moderate hydrophobicity, whereas 3-methoxypropylamino () and 2-hydroxyethylamino () introduce polar functionalities that may alter binding kinetics .
’s indole-hydrazinyl group introduces significant bulk (509.9 g/mol), likely reducing solubility and bioavailability compared to the target compound .
Biological Implications: The target’s propylamino group may favor interactions with hydrophobic binding pockets in enzymes or receptors, while ’s hydroxyethylamino group could enhance water solubility at the expense of membrane permeability . ’s 3-methylphenylamino substituent introduces aromaticity, which might improve affinity for planar binding sites but increase metabolic susceptibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
